molecular formula C25H27N3O4 B11396890 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11396890
M. Wt: 433.5 g/mol
InChI Key: YVQHLPVPRALHFC-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and various aldehydes or ketones. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Batch or Continuous Flow Processes: To ensure consistent quality and yield.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a lead compound in drug discovery.

Medicine

Medicinally, pyrrolopyrazoles are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, such compounds might be used in the development of specialty chemicals or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved might include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazole Derivatives: Other compounds in this class with similar structures.

    Phenyl Hydrazine Derivatives: Compounds with phenyl hydrazine moieties.

    Oxolane Derivatives: Compounds containing oxolane rings.

Uniqueness

The uniqueness of 3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-4-(4-PROPOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H27N3O4/c1-2-13-31-17-11-9-16(10-12-17)24-21-22(19-7-3-4-8-20(19)29)26-27-23(21)25(30)28(24)15-18-6-5-14-32-18/h3-4,7-12,18,24,29H,2,5-6,13-15H2,1H3,(H,26,27)

InChI Key

YVQHLPVPRALHFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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